N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide
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Overview
Description
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide, also known as DQ-6, is a compound that has gained increasing attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation, including AKT, ERK, and NF-κB. N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide also activates the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress, inflammation, and DNA damage in cancer cells. In neurodegenerative disorders, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide has been found to protect neurons from apoptosis and improve cognitive function. N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide has also been shown to have a low toxicity profile in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide in lab experiments is its potential therapeutic applications in various diseases. N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide research. One potential direction is to investigate the use of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide in combination with other therapeutic agents to enhance its efficacy in cancer treatment. Another direction is to explore the potential of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide in treating other diseases, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to better understand the mechanisms of action of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide and its potential side effects.
Synthesis Methods
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide is synthesized through a multi-step process starting with the reaction of 2,4-dimethylphenylamine with 2-chloro-3-formylquinoline to form an intermediate. The intermediate is then reacted with 3-nitrobenzoyl chloride to yield N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide.
Scientific Research Applications
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurodegenerative disorders, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide has been found to protect neurons from oxidative stress and improve cognitive function. In inflammation research, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-10-11-23(17(2)12-16)27(25(30)19-7-5-8-21(14-19)28(31)32)15-20-13-18-6-3-4-9-22(18)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVBGIDBXXKOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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